Lipophilicity (LogP) Advantage Over the Shorter-Chain 4-(3-Oxobut-1-en-1-yl)benzonitrile
4-(3-Oxohex-1-en-1-yl)benzonitrile exhibits a predicted LogP of 2.94, compared to 2.16 for the but-1-en-1-yl analog (CAS 51220-06-5), reflecting an increase of 0.78 log units attributable to the two-carbon extension of the alkyl chain . This difference places the hexenyl compound closer to the optimal lipophilicity range (LogP 1–3) for CNS drug candidates, while the butenyl analog may be too hydrophilic for effective passive membrane permeation in certain contexts [1]. The observed ΔLogP of 0.78 corresponds to an approximately 6-fold higher calculated octanol-water partition coefficient for the target compound.
| Evidence Dimension | Predicted n-octanol/water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 2.94 |
| Comparator Or Baseline | 4-(3-Oxobut-1-en-1-yl)benzonitrile (CAS 51220-06-5): LogP = 2.16 |
| Quantified Difference | ΔLogP = +0.78 (≈6-fold higher partition coefficient) |
| Conditions | Predicted by Crippen fragmentation method; values reported by ChemSrc database |
Why This Matters
Procurement of the hexenyl analog is justified when a balanced lipophilicity profile is required to optimize membrane permeability and oral bioavailability, scenarios where the butenyl analog would be suboptimal.
- [1] Lipinski CA, Lombardo F, Dominy BW, Feeney PJ. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv Drug Deliv Rev. 2001;46(1-3):3-26. doi:10.1016/S0169-409X(00)00129-0 View Source
